![molecular formula C18H21N3O3 B5617619 1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through acetylation, chlorination, or cyclization steps, and finally coupling with piperazine under controlled conditions. For instance, the synthesis of similar compounds has been demonstrated through the acetylation of ferulic acid followed by reaction with piperazine, yielding substituted piperazine derivatives with over 56.9% efficiency (Wang Xiao-shan, 2011). These methodologies underscore the versatility and complexity of synthesizing piperazine-based compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their cyclic nature, with piperazine serving as a central scaffold that supports various substituents. Structural elucidation techniques such as IR, 1H NMR, and MS are commonly employed to confirm the configurations and substituent positions of these compounds. The structural characterization of a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, through X-ray diffraction, revealed a non-planar configuration with specific dihedral angles, highlighting the detailed structural attributes of such molecules (Shusheng Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-6-2-3-7-16(15)24-14-18(22)21-12-10-20(11-13-21)17-8-4-5-9-19-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGYOAYNOZMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone |
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